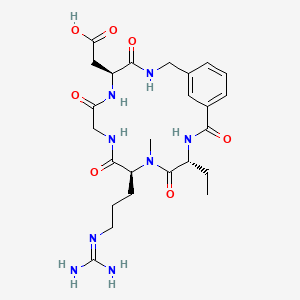
Cyclo((2R)-2-aminobutanoyl-N2-methyl-L-arginylglycyl-L-alpha-aspartyl-3-(aminomethyl)benzoyl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclo((2R)-2-aminobutanoyl-N2-methyl-L-arginylglycyl-L-alpha-aspartyl-3-(aminomethyl)benzoyl) is a cyclic peptide with a complex structure, characterized by its unique sequence of amino acids and functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclo((2R)-2-aminobutanoyl-N2-methyl-L-arginylglycyl-L-alpha-aspartyl-3-(aminomethyl)benzoyl) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cyclization: The linear peptide is cyclized to form the desired cyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS, utilizing automated peptide synthesizers to enhance efficiency and yield. The process is optimized to ensure high purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Cyclo((2R)-2-aminobutanoyl-N2-methyl-L-arginylglycyl-L-alpha-aspartyl-3-(aminomethyl)benzoyl) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .
Aplicaciones Científicas De Investigación
Cyclo((2R)-2-aminobutanoyl-N2-methyl-L-arginylglycyl-L-alpha-aspartyl-3-(aminomethyl)benzoyl) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of Cyclo((2R)-2-aminobutanoyl-N2-methyl-L-arginylglycyl-L-alpha-aspartyl-3-(aminomethyl)benzoyl) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Cyclo((2R)-2-aminobutanoyl-N2-methyl-L-arginylglycyl-L-alpha-aspartyl-3-(aminomethyl)benzoyl) shares similarities with other cyclic peptides such as:
- Cyclo((2R)-2-aminobutanoyl-N2-methyl-L-arginylglycyl-L-alpha-aspartyl-3-(aminomethyl)benzoyl)
- Cyclo((2R)-2-aminobutanoyl-N2-methyl-L-arginylglycyl-L-alpha-aspartyl-3-(aminomethyl)benzoyl)
Uniqueness
The uniqueness of Cyclo((2R)-2-aminobutanoyl-N2-methyl-L-arginylglycyl-L-alpha-aspartyl-3-(aminomethyl)benzoyl) lies in its specific sequence of amino acids and the presence of unique functional groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
153345-74-5 |
|---|---|
Fórmula molecular |
C25H36N8O7 |
Peso molecular |
560.6 g/mol |
Nombre IUPAC |
2-[(5S,11S,14R)-11-[3-(diaminomethylideneamino)propyl]-14-ethyl-12-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentazabicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]acetic acid |
InChI |
InChI=1S/C25H36N8O7/c1-3-16-24(40)33(2)18(8-5-9-28-25(26)27)23(39)30-13-19(34)31-17(11-20(35)36)22(38)29-12-14-6-4-7-15(10-14)21(37)32-16/h4,6-7,10,16-18H,3,5,8-9,11-13H2,1-2H3,(H,29,38)(H,30,39)(H,31,34)(H,32,37)(H,35,36)(H4,26,27,28)/t16-,17+,18+/m1/s1 |
Clave InChI |
JWRYVLUXFOYZCH-SQNIBIBYSA-N |
SMILES isomérico |
CC[C@@H]1C(=O)N([C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC2=CC(=CC=C2)C(=O)N1)CC(=O)O)CCCN=C(N)N)C |
SMILES canónico |
CCC1C(=O)N(C(C(=O)NCC(=O)NC(C(=O)NCC2=CC(=CC=C2)C(=O)N1)CC(=O)O)CCCN=C(N)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B14149522.png)
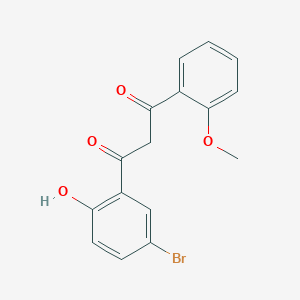

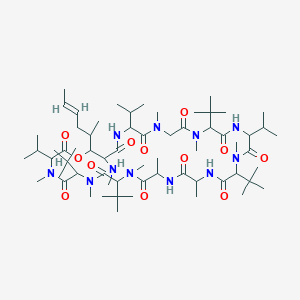
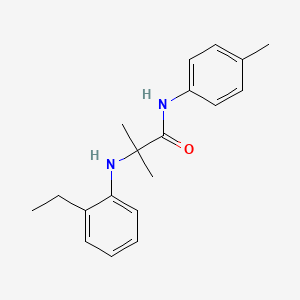
![5-Chloro-N-[3-(4-chloropiperidin-1-yl)propyl]-1H-indazol-3-amine](/img/structure/B14149541.png)

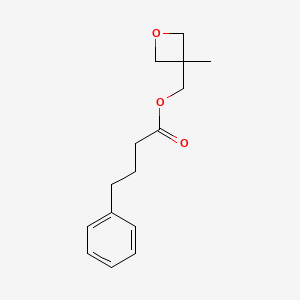
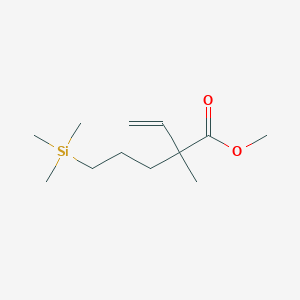
![(3,4-dihydroquinolin-1(2H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B14149571.png)
![N-(1-methyl-5-phenyl-1H-imidazol-2-yl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]acetamide](/img/structure/B14149573.png)
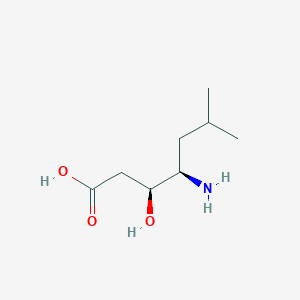
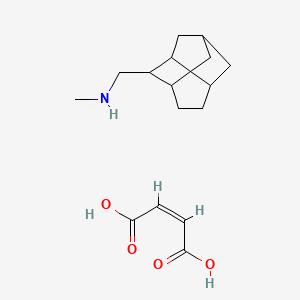
![1-[4-(3-Fluorophenyl)-6-hydroxy-3,6-dimethyl-2,4,5,7-tetrahydroindazol-5-yl]ethanone](/img/structure/B14149588.png)
